

# Physicochemical Properties of Chlorpyrifos-methyl: A Technical Guide

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## Compound of Interest

Compound Name: Chlorpyrifos-methyl

Cat. No.: B1668853

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## Introduction

**Chlorpyrifos-methyl** is a broad-spectrum organophosphate insecticide.<sup>[1][2]</sup> A comprehensive understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicology, and for the development of effective and safe formulations. This technical guide provides an in-depth overview of the core physicochemical properties of **Chlorpyrifos-methyl**, details the experimental methodologies used for their determination, and illustrates the interplay of these properties in determining its environmental distribution.

## Core Physicochemical Data

The fundamental physicochemical properties of **Chlorpyrifos-methyl** are summarized in the table below, providing a quantitative basis for understanding its behavior.

Property	Value	Units	Conditions
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>3</sub> NO <sub>3</sub> PS	-	-
Molecular Weight	322.5	g/mol	-
Physical State	Granular crystalline solid	-	Ambient
Color	White/Colorless	-	-
Odor	Mild mercaptan-like	-	-
Melting Point	45.5 - 46.5	°C	-
Boiling Point	Decomposes before boiling	°C	-
Vapor Pressure	4.22 x 10 <sup>-5</sup>	mm Hg	25 °C
Water Solubility	4.0	mg/L	25 °C
Solubility in Organic Solvents			
Acetone	>400	g/kg	20 °C
Methanol	190	g/kg	20 °C
Hexane	120	g/kg	20 °C
Octanol-Water Partition Coefficient (log Kow)	4.31	-	-
Henry's Law Constant	2.4 x 10 <sup>-6</sup>	atm·m <sup>3</sup> /mol	Estimated

## Experimental Protocols

The determination of the physicochemical properties of chemical substances like **Chlorpyrifos-methyl** follows internationally recognized standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

## Melting Point Determination

The melting point is a critical indicator of a substance's purity. For a crystalline solid like **Chlorpyrifos-methyl**, a sharp melting range is expected.

Methodology: Capillary Method (based on OECD Guideline 102)

- Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.
- Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a calibrated thermometer, and capillary tubes.
- Procedure:
  - A small amount of dry **Chlorpyrifos-methyl** is finely powdered.
  - The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
  - The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1°C per minute.
  - The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

## Vapor Pressure Determination

Vapor pressure is a key determinant of a substance's volatility and its tendency to move from a solid or liquid phase into the atmosphere.

Methodology: Gas Saturation Method (based on OECD Guideline 104)

- Principle: A stream of an inert gas is passed over the substance at a sufficiently slow rate to ensure saturation of the gas with the substance's vapor. The amount of the substance transported by the gas is determined, and from this, the vapor pressure is calculated.
- Apparatus: A constant temperature bath, a saturation column containing the test substance on an inert support, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.
- Procedure:
  - The test substance is coated onto an inert support material and packed into a saturation column.
  - The column is placed in a constant temperature bath to maintain a precise temperature.
  - A controlled flow of an inert gas (e.g., nitrogen) is passed through the column. The flow rate is kept low to ensure equilibrium is reached between the condensed and vapor phases.
  - The gas exiting the column, now saturated with the vapor of **Chlorpyrifos-methyl**, is passed through a trapping system (e.g., a sorbent tube).
  - The amount of substance collected in the trap over a specific time is quantified using a suitable analytical method (e.g., gas chromatography).
  - The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

## Water Solubility Determination

Water solubility is a critical factor influencing the environmental transport and bioavailability of a substance.

Methodology: Flask Method (based on OECD Guideline 105)

- Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.

- Apparatus: A constant temperature shaker or water bath, flasks with stoppers, and an analytical instrument to measure the concentration of the solute.
- Procedure:
  - A sufficient amount of **Chlorpyrifos-methyl** is added to a flask containing a known volume of distilled water to create a saturated solution with an excess of the solid.
  - The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
  - After agitation, the solution is allowed to stand to allow the undissolved solid to settle.
  - A sample of the aqueous phase is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).
  - The concentration of **Chlorpyrifos-methyl** in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

## Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its potential for bioaccumulation.

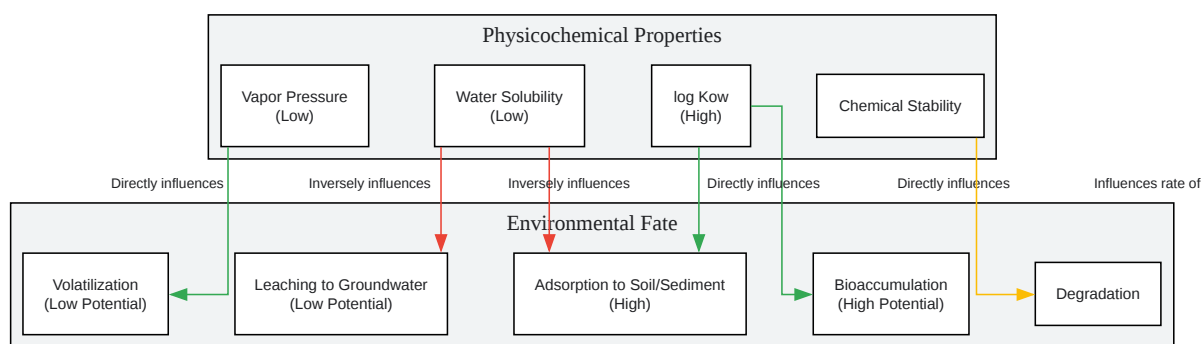
Methodology: Shake Flask Method (based on OECD Guideline 107)

- Principle: The substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.
- Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration determination.
- Procedure:
  - n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

- A known amount of **Chlorpyrifos-methyl** is dissolved in either the n-octanol or water phase.
- The two phases are combined in a vessel and shaken in a mechanical shaker at a constant temperature until partitioning equilibrium is achieved.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- Aliquots are taken from both the n-octanol and water layers.
- The concentration of **Chlorpyrifos-methyl** in each phase is determined analytically.
- The partition coefficient ( $K_{ow}$ ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm ( $\log K_{ow}$ ).

## Environmental Fate and Physicochemical Properties

The physicochemical properties of **Chlorpyrifos-methyl** are intrinsically linked to its behavior and distribution in the environment. The following diagram illustrates these relationships.



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## References

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